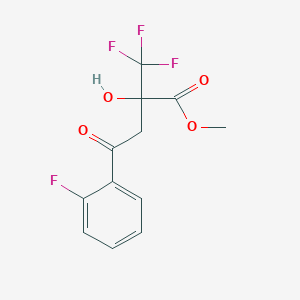

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated organic compound featuring a butanoate backbone substituted with a 2-fluorophenyl group, a hydroxyl group, a ketone, and a trifluoromethyl group. Its molecular formula is C₁₂H₁₀F₄O₄, with a molecular weight of 294.20 g/mol.

Properties

Molecular Formula |

C12H10F4O4 |

|---|---|

Molecular Weight |

294.20 g/mol |

IUPAC Name |

methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-4-2-3-5-8(7)13/h2-5,19H,6H2,1H3 |

InChI Key |

SJAIXEKAJYSJQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo hydrolysis in aqueous conditions to yield the corresponding acid:

Esterification

The compound can also participate in esterification reactions, where it reacts with alcohols under acidic conditions to form new esters:

Nucleophilic Substitution

Due to the presence of electrophilic centers, nucleophilic substitution reactions can occur, particularly involving the trifluoromethyl group:

-

Research Findings

Recent studies have explored the biological activities of this compound, highlighting its potential as an anti-inflammatory agent and its interactions with specific enzymes involved in metabolic pathways. Spectroscopic techniques such as NMR and mass spectrometry have confirmed its structure and purity.

This compound is a versatile compound with significant potential in various chemical reactions. Its unique structure allows for multiple synthetic pathways and reactivity profiles, making it a valuable target in medicinal chemistry research.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 4-(3-fluorophenyl) Analog

The closest structural analog is Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, which differs only in the position of the fluorine atom on the phenyl ring (3- vs. 2-substitution). Key comparisons include:

| Property | 2-Fluorophenyl Derivative | 3-Fluorophenyl Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₄O₄ | C₁₂H₁₀F₄O₄ |

| Molecular Weight (g/mol) | 294.20 | 294.20 |

| Fluorine Position | Ortho (2-position) | Meta (3-position) |

| Electronic Effects | Increased steric hindrance | Reduced steric interference |

| Potential Reactivity | Higher acidity at hydroxyl | Moderate acidity |

Chlorophenyl and Trifluoromethyl Derivatives

Compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate () share functional groups (trifluoromethyl, aromatic halogens) but differ in backbone structure. Key distinctions:

The benzoate derivative demonstrates a planar aromatic system with a monoclinic crystal lattice, whereas the butanoate’s flexible chain may lead to varied packing efficiencies. DFT studies on chlorophenyl analogs suggest that electron-withdrawing groups (e.g., Cl, CF₃) lower frontier orbital energies, enhancing electrophilicity—a property critical in agrochemical interactions .

Agrochemical Derivatives: Flufenoxuron and Flucycloxuron

While structurally distinct (benzamide ureas), flufenoxuron and flucycloxuron () share fluorophenyl and trifluoromethyl motifs. These compounds act as chitin synthesis inhibitors in pesticides. Comparisons highlight:

| Compound | Core Structure | Target Application | Key Substituents |

|---|---|---|---|

| Methyl 4-(2-fluorophenyl)-... butanoate | Butanoate ester | Undefined (research stage) | 2-fluorophenyl, CF₃, hydroxyl |

| Flufenoxuron | Benzamide urea | Insecticide | 2-fluoro-4-(trifluoromethyl)phenoxy |

This underscores the role of functional group positioning in determining biological activity .

Research Findings and Implications

- Synthetic Flexibility: The butanoate scaffold allows modular substitution, as seen in European patents (e.g., Example 332, ), where fluorophenyl and trifluoromethyl groups are incorporated into spirocyclic agrochemicals .

- Spectroscopic Trends : IR and XRD analyses of chlorophenyl analogs () reveal that CF₃ groups produce distinct C-F stretching bands (~1150 cm⁻¹), while fluorophenyl derivatives may show altered vibrational modes due to ortho-substitution .

Biological Activity

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.23 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes. Once inside, it may influence enzyme activity or protein function, potentially leading to various pharmacological effects .

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Some studies have indicated that derivatives of similar compounds can inhibit cancer cell proliferation, suggesting a need for further investigation into this aspect.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antibacterial action .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds known for their biological effects.

Table 2: Comparison with Related Compounds

Q & A

Q. What are the key synthetic routes for Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. A common intermediate is 4-(2-fluorophenyl)-4-oxobutanoic acid (CAS 90429-80-4), which can undergo keto-enol tautomerization, followed by trifluoromethylation and esterification . For example:

Friedel-Crafts acylation of 2-fluorobenzene with succinic anhydride derivatives to form the ketone backbone.

Trifluoromethylation via nucleophilic substitution or radical pathways, using reagents like TMSCF₃.

Esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield the final methyl ester.

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc) .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C/¹⁹F): Confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons), hydroxy (δ ~2–5 ppm, broad), and trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹).

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z).

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage: Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety .

- Light Sensitivity: Protect from UV light due to the fluorophenyl group’s potential photodegradation.

- pH Stability: Avoid strongly basic conditions (pH >10) to prevent ester saponification.

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in catalytic transformations?

Methodological Answer: The 2-fluorophenyl group exerts strong electron-withdrawing effects (-I, -σ), which can:

- Activate adjacent carbonyl groups for nucleophilic attacks (e.g., in ester hydrolysis).

- Stabilize intermediates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by enhancing electrophilicity .

The trifluoromethyl group (CF₃) introduces steric bulk and further electron withdrawal, potentially slowing down reactions at the β-keto position. Computational studies (DFT) are recommended to map charge distribution and transition states.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions may arise from:

- Purity Variance: Impurities like unreacted trifluoromethyl precursors (e.g., CF₃COOH derivatives) can skew bioassays. Use HPLC with reference standards (e.g., EPA DSSTox ID DTXSID00611857) to verify purity .

- Stereochemical Effects: Check for racemization at the hydroxyl-bearing carbon. Chiral HPLC or circular dichroism (CD) can identify enantiomeric ratios.

- Assay Conditions: Optimize solvent (e.g., DMSO vs. aqueous buffers) and cell lines (e.g., HepG2 vs. HEK293) to ensure reproducibility .

Q. What advanced analytical methods are suitable for studying degradation products?

Methodological Answer:

- LC-QTOF-MS: Identify degradation fragments (e.g., via ester hydrolysis to butanoic acid derivatives) with high mass accuracy.

- X-ray Crystallography: Resolve structural changes in degradation byproducts, especially if crystalline.

- NMR Kinetic Studies: Track real-time degradation in deuterated solvents (e.g., D₂O/CD₃OD mixtures) under controlled pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.